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molecular formula C7H6F3NO B2728932 3-Amino-5-(trifluoromethyl)phenol CAS No. 401-86-5

3-Amino-5-(trifluoromethyl)phenol

Cat. No. B2728932
M. Wt: 177.126
InChI Key: ZXFYLYRXLSAJEU-UHFFFAOYSA-N
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Patent
US07276502B2

Procedure details

To a solution of 3-Nitro-5-trifluoromethyl-phenol 44 (1.6 g, 7.73 mmol) was added a catalytic amount of 20% palladium hydroxide on carbon and the reaction was stirred under a hydrogen atmosphere (balloon) over the weekend resulting in complete conversion to product by TLC (40% EtOAc:Hexanes). The reaction was filtered to give 3-Amino-5-trifluoromethyl-phenol (1.2 g, 6.76 mmol) as a brown/red oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:14])[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-])=O>[OH-].[OH-].[Pd+2].CCOC(C)=O>[NH2:1][C:4]1[CH:5]=[C:6]([OH:14])[CH:7]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred under a hydrogen atmosphere (balloon) over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.76 mmol
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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